N-(4-BROMO-3-METHYLPHENYL)-N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE
Overview
Description
N-(4-BROMO-3-METHYLPHENYL)-N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. This particular compound features a brominated phenyl group and a carbazole moiety, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-3-METHYLPHENYL)-N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Amination: Formation of the amine group.
Coupling Reaction: Linking the brominated phenyl group with the carbazole moiety.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts might be employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the amine or carbazole groups.
Reduction: Reduction reactions could target the bromine atom or other functional groups.
Substitution: The bromine atom on the phenyl ring makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro compound, while substitution could replace the bromine atom with another functional group.
Scientific Research Applications
N-(4-BROMO-3-METHYLPHENYL)-N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE could have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE
- N-(3-METHYLPHENYL)-N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE
Uniqueness
The presence of both a brominated phenyl group and a carbazole moiety in N-(4-BROMO-3-METHYLPHENYL)-N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE may confer unique electronic and steric properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-bromo-N-[(9-ethylcarbazol-3-yl)methyl]-3-methylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2/c1-3-25-21-7-5-4-6-18(21)19-13-16(8-11-22(19)25)14-24-17-9-10-20(23)15(2)12-17/h4-13,24H,3,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKKGRODHHTJHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC3=CC(=C(C=C3)Br)C)C4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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